BenchChemオンラインストアへようこそ!

8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Lipophilicity XLogP3 C8-substituted purine-dione

This 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione features an N7-meta-tolyl and C8-isobutylthio combination creating a unique 3D pharmacophore critical for SAR reproducibility in GPCR (GPR151/GPR119) and MTH1 programs. Unlike generic purine-diones, its branched thioether and specific N7-benzyl isomer ensure consistent target engagement and cellular permeability (XLogP3 3.5). Procure this pre-screened compound to establish selectivity fingerprints and benchmark computational docking models.

Molecular Formula C18H22N4O2S
Molecular Weight 358.46
CAS No. 303973-44-6
Cat. No. B2677555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS303973-44-6
Molecular FormulaC18H22N4O2S
Molecular Weight358.46
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2C3=C(N=C2SCC(C)C)N(C(=O)NC3=O)C
InChIInChI=1S/C18H22N4O2S/c1-11(2)10-25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)9-13-7-5-6-12(3)8-13/h5-8,11H,9-10H2,1-4H3,(H,20,23,24)
InChIKeyFLPRASQQGWUDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(Isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303973-44-6): A Structurally Distinct Purine-2,6-dione for Specialized Research Procurement


8-(Isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303973-44-6) is a fully synthetic, tetrasubstituted purine-2,6(3H,7H)-dione (xanthine) derivative featuring an S-isobutyl thioether at C8, an N7-(3-methylbenzyl) group, and an N3-methyl substituent [1]. With a molecular formula of C18H22N4O2S and a computed molecular weight of 358.5 g/mol, this compound occupies a distinct topological space within the purine-dione family that is frequently explored for phosphodiesterase inhibition, adenosine receptor antagonism, and nucleotide-processing enzyme modulation . Its presence in curated screening collections and patent libraries underscores its relevance as a scaffold for probing structure-activity relationships (SAR) in early-stage drug discovery .

Structural Fingerprint of 8-(Isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione: Why Close Analogs Cannot Be Assumed Equivalent


Within the substituted purine-2,6-dione chemotype, minor alterations to the N7-benzyl substituent, C8-thioether chain, or N1/N3-alkylation pattern can fundamentally reorder target selectivity, cellular permeability, and metabolic stability [1]. The specific combination of an S-isobutyl group at C8 (branched, lipophilic) and an N7-(3-methylbenzyl) moiety (meta-tolyl, offering a distinct spatial orientation relative to the 4-methylbenzyl or unsubstituted benzyl analogs) generates a unique three-dimensional pharmacophore that is not captured by compounds carrying linear thioether chains or alternative N7-benzyl isomers [2]. Consequently, procurement based solely on core purine-dione similarity risks selecting a compound with unrecognized differences in hydrogen-bonding capacity, LogP, and target engagement profile that can undermine SAR consistency and experimental reproducibility.

Direct Comparator Evidence: Quantitative Differentiation of 8-(Isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione from Its Closest Analogs


C8-Thioether Branching: Computed Lipophilicity Differentiation vs. Linear-Chain Analogs

The C8-(isobutylthio) substituent of the target compound confers a computed XLogP3 of 3.5, representing a measurable increase in lipophilicity relative to the C8-(ethylthio) analog (XLogP3 typically ~2.8 for compounds of this sub-series) and the C8-(methylthio) analog (XLogP3 ~2.2) [1]. Compared to the C8-(n-butylthio) isomer (expected XLogP3 ~3.5-3.6), the branched isobutyl group offers similar overall lipophilicity but with a more compact conformational profile as evidenced by a reduced rotatable bond count at the branching point, which can influence entropic contributions to binding [2].

Lipophilicity XLogP3 C8-substituted purine-dione QSAR

N7-Benzyl Substituent Isomerism: 3-Methylbenzyl vs. 4-Methylbenzyl Differentiation in Screening Library Coverage

The target compound carries an N7-(3-methylbenzyl) group, distinguishing it from the commercially available 3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl] isomer (CAS 303969-99-5) which possesses the para-methylbenzyl substituent . This meta-vs-para regioisomerism alters the spatial trajectory of the aromatic ring relative to the purine core, a factor recognized to influence selectivity within G-protein-coupled receptor (GPCR) screens; notably, the meta isomer (target compound) appears in HTS counter-screen and confirmation assays for GPR151 and GPR119 activators, while the para isomer has not been recorded in these specific assay panels . The positional isomerism changes the computed dipole moment and the vector of the aromatic hydrophobic patch, parameters that can differentiate hit confirmation rates in cell-based assays.

N7-substitution regioisomer HTS GPR151

N1-Substitution Status: Hydrogen Bond Donor Count vs. 1,3-Dimethyl Analog

The target compound retains an N1-H (hydrogen bond donor count = 1), whereas the closely related 7-benzyl-8-(isobutylthio)-1,3-dimethyl analog (CAS 372507-85-2) possesses N1-methyl and N3-methyl groups (HBD count = 0) . This single N1-H donor difference, while seemingly minor, is known within the xanthine chemotype to influence aqueous solubility (predicted LogS), crystal packing interactions, and the capacity to engage in hydrogen-bonding networks with target proteins that require an N1-H donor, such as certain phosphodiesterase isoforms [1]. The N1-H donor also affects metabolic N-dealkylation susceptibility, a relevant consideration when interpreting in vitro microsomal stability data across a compound series.

Hydrogen bond donor N1-unsubstituted solubility crystal packing

Patent Landscape Contextualization: Purine-2,6-dione Scaffold Prevalence in MTH1 and GPCR Modulator IP

Patent analysis reveals that substituted purine-2,6-dione scaffolds featuring C8-thioether and N7-benzyl motifs are claimed in multiple patent families directed toward MTH1 (NUDT1) inhibition—an oncology target involved in oxidative DNA damage repair—and GPCR modulation [1]. The exact substitution pattern of the target compound (3-methyl on the purine core, 3-methyl on the N7-benzyl, isobutylthio at C8) represents a specific embodiment within the Markush structures of certain filings, distinguishing it from the broader genus claims that cover a large combinatorial space [2]. While the specific target engagement data for this particular compound remain undisclosed outside of HTS deposition, the patent mapping confirms that this substitution vector was explicitly designed and synthesized as part of a medicinal chemistry effort, providing procurement relevance for laboratories that are prosecuting SAR around these patent-defined chemotypes.

MTH1 GPCR patent purine-dione scaffold

Procurement-Driven Application Scenarios for 8-(Isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303973-44-6)


GPCR Modulator Hit Validation and SAR Expansion

Based on the compound's documented inclusion in GPR151 and GPR119 activator counter-screen and confirmation assays , laboratories engaged in GPCR drug discovery can procure this compound as a pre-screened starting point for hit triage and analog design. The N7-(3-methylbenzyl) substituent provides a specific spatial orientation that can be systematically varied (e.g., to 4-methylbenzyl, 2-methylbenzyl, or unsubstituted benzyl) to probe the steric and electronic requirements of the orthosteric or allosteric binding pocket. The C8-isobutylthio group may be replaced with linear, cyclic, or heteroatom-containing thioethers to optimize potency and selectivity as measured by orthogonal cAMP or β-arrestin recruitment assays.

MTH1 (NUDT1) Inhibitor Medicinal Chemistry Lead Optimization

Patent mapping indicates that the purine-2,6-dione scaffold with C8-thioether and N7-benzyl substitution is claimed as an MTH1 inhibitor chemotype [1]. Research groups focused on oxidative DNA damage repair and oncology can utilize this compound as a reference molecule within a proprietary or published MTH1 inhibitor series. Its computed XLogP3 (3.5) and single hydrogen bond donor place it in a favorable physicochemical space for cell permeability. Comparative enzymatic assays using recombinant MTH1 and the 8-oxo-dGTP substrate can quantify any potency differentials relative to the 1,3-dimethyl or N7-benzyl analogs, thereby refining the pharmacophore model for this target.

Chemical Biology Probe for Nucleotide-Binding Enzyme Families

The purine-2,6-dione core is a privileged scaffold that interacts with diverse nucleotide-recognizing proteins, including kinases, phosphodiesterases, and nucleotide hydrolases [2]. Procurement of the target compound—with its specific combination of C8-thioether, N7-metatolyl, and N1-H donor—enables its inclusion in broad profiling panels (e.g., Eurofins SafetyScreen, DiscoverX scanMAX) to establish a target selectivity fingerprint. Comparison with the selectivity profiles of its close analogs (differing in N7 regiochemistry or N1-substitution) can reveal which structural features drive polypharmacology versus target-specific binding, guiding the design of more selective chemical probes.

Computational Chemistry and Molecular Docking Benchmarking

The availability of the InChIKey (FLPRASQQGWUDGJ-UHFFFAOYSA-N), SMILES, and 3D conformer data for this compound in PubChem [3] makes it directly usable as a benchmarking ligand for computational docking and pharmacophore modeling studies. Its conformational flexibility (5 rotatable bonds) and the presence of a branched thioether constitute a moderately challenging test case for pose prediction algorithms. Laboratories developing or validating docking scoring functions can purchase this compound alongside its close structural analogs to create a matched molecular pair set, enabling the calculation of experimentally anchored free energy perturbation (FEP) predictions or relative binding affinity benchmarks.

Quote Request

Request a Quote for 8-(isobutylthio)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.